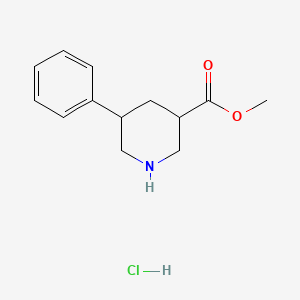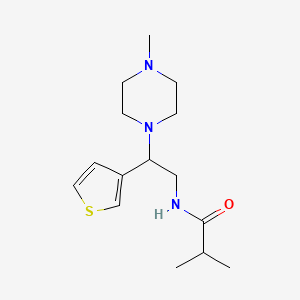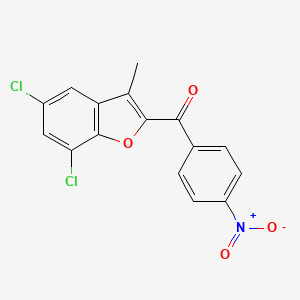![molecular formula C20H20ClN3O3 B2648243 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one CAS No. 848085-31-4](/img/structure/B2648243.png)
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one, also known as CP-122,288, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-122,288 belongs to the class of benzooxazolone compounds and has been found to exhibit potent pharmacological effects.
Scientific Research Applications
Conformational Stability and Molecular Structure
One study focused on the experimental and theoretical spectra, molecular geometry, and vibrational frequencies of a structurally similar molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (abbreviated as 5CMOT). This work utilized ab initio Hartree-Fock (HF) and Density Function Theory (DFT) methods, revealing three stable conformers and providing a thorough assignment of vibrational modes. The comparison of theoretical and experimental geometries indicated good agreement, suggesting the compound's stable conformations and charge transfer within the molecule E. Taşal, Mustafa Kumalar, 2010.
Anticonvulsant and Benzodiazepine Pharmacological Effects
Research into novel 4-thiazolidinone derivatives, including related compounds, has demonstrated considerable anticonvulsant activity and benzodiazepine pharmacological effects without impairing learning and memory. This indicates the potential use of such compounds in developing new anticonvulsant medications M. Faizi, Reza Jahani, et al., 2017.
Synthesis of Phthalocyanines
Another study explored the synthesis of octasubstituted phthalocyanines from dichloro-dicyanobenzene precursors, demonstrating a potential application in the synthesis of phthalocyanine-based materials, which are important in various fields including electronics and photovoltaics D. Wöhrle, M. Eskes, et al., 1993.
Acetylcholinesterase Inhibition
A study on arylisoxazole-phenylpiperazine derivatives evaluated their inhibitory activity towards acetylcholinesterase (AChE), identifying compounds with significant potency. This research highlights the potential application of these compounds in treating neurodegenerative diseases like Alzheimer's Mina Saeedi, Dorrin Mohtadi-Haghighi, et al., 2019.
Serotonin Receptor Affinity
Several studies have synthesized and evaluated the affinity of various derivatives towards serotonin receptors, indicating their potential use in developing treatments for psychiatric disorders or understanding serotonin receptor-mediated processes H. Pessoa‐Mahana, Gonzalo Recabarren‐Gajardo, et al., 2012.
Novel CNS Agents
A novel class of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines has been explored for neuroleptic activity, offering insights into the development of new treatments for neurological and psychiatric conditions K. Hino, Y. Nagai, et al., 1988.
properties
IUPAC Name |
5-chloro-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-7-18-17(14-15)24(20(26)27-18)9-8-19(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMTOIFSILELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)



![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)
![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)
